molecular formula C12H13N3O4S2 B099275 Sulfamoyldapsone CAS No. 17615-73-5

Sulfamoyldapsone

Cat. No.: B099275
CAS No.: 17615-73-5
M. Wt: 327.4 g/mol
InChI Key: JDZPLYBLBIKFHJ-UHFFFAOYSA-N
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Description

Sulfamoyldapsone, also known as 5-amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide, is a chemical compound with the molecular formula C12H13N3O4S2. It is a sulfonamide derivative and is structurally related to dapsone. This compound is known for its antibacterial and anti-inflammatory properties, making it useful in various medical and scientific applications .

Mechanism of Action

Target of Action

Sulfamoyldapsone, a derivative of dapsone, primarily targets bacterial and protozoan cells . The compound’s primary targets are the enzymes involved in the synthesis of dihydrofolic acid, a crucial component for DNA replication and cell division .

Mode of Action

This compound acts by inhibiting the synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition results in the inhibition of folic acid synthesis, thereby preventing the growth and multiplication of bacteria and protozoa .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid . This disruption affects the downstream production of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids .

Pharmacokinetics

Based on the pharmacokinetics of dapsone, it can be inferred that this compound might have similar properties . Dapsone is slowly absorbed with a maximum concentration in plasma reached at about 4 hours . The elimination half-life of dapsone is about 30 hours, indicating that this compound might also have a long half-life . The drug shows linear pharmacokinetics within the therapeutic range .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of the coenzyme required for nucleic acid synthesis . This results in the inability of the bacteria or protozoa to replicate and divide, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamoyldapsone can be synthesized through a multi-step process involving the reaction of 4,4’-diaminodiphenyl sulfone with sulfonyl chloride derivatives. The reaction typically occurs under controlled conditions, with the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions: Sulfamoyldapsone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfamoyldapsone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sulfamoyldapsone is unique due to its dual antibacterial and anti-inflammatory properties, making it versatile in both medical and research applications.

Properties

IUPAC Name

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPLYBLBIKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170089
Record name SDDS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17615-73-5
Record name 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17615-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDDS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDDS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamoyldapsone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?

A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.

Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?

A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].

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